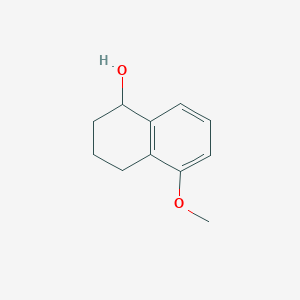

5-Methoxy-1,2,3,4-tetrahydro-1-naphthol

説明

Contextualization within Tetrahydronaphthalene Chemistry

The tetrahydronaphthalene scaffold, often referred to as tetralin, is a prevalent structural motif in a variety of chemical entities, including natural products and synthetic molecules with significant biological activity. wikipedia.orgnih.gov 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol is a derivative of 1-tetralol (1,2,3,4-tetrahydro-1-naphthol), and its chemistry is largely influenced by the interplay between the methoxy-substituted aromatic ring and the hydroxyl-bearing chiral center on the saturated ring.

The presence of the methoxy (B1213986) group at the 5-position influences the electronic properties of the aromatic ring, which can affect its reactivity in electrophilic aromatic substitution reactions. The hydroxyl group at the 1-position is a key functional handle, allowing for a range of chemical transformations such as oxidation, esterification, and etherification. Furthermore, the carbon bearing the hydroxyl group is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis and separation of these enantiomers are often crucial for their application in medicinal chemistry, as different enantiomers can exhibit distinct biological activities.

A common synthetic precursor to this compound is 5-methoxy-1-tetralone (B1585004). The reduction of the ketone group in 5-methoxy-1-tetralone yields the corresponding alcohol, this compound. wikipedia.org This transformation is a standard reaction in organic synthesis and can be achieved using various reducing agents.

Historical Context and Early Investigations

The exploration of tetralin and its derivatives dates back to the early 20th century, driven by an interest in the chemistry of partially hydrogenated aromatic systems. Early investigations into methoxy-substituted tetralones were documented in the chemical literature. For instance, the preparation of 5-methoxy-1-tetralone from coumarin was described in a multi-step procedure in 1939. google.com These early synthetic efforts laid the groundwork for accessing a variety of substituted tetralins, including this compound.

The development of synthetic routes to compounds like 5-methoxy-2-tetralone (B30793), a closely related isomer, also highlights the long-standing interest in this class of molecules as important pharmaceutical intermediates. google.compatsnap.com The synthesis of such compounds was often pursued to create analogs of natural products or to develop novel pharmacophores. The challenges in these early syntheses, such as achieving regioselectivity and high yields, spurred the development of new synthetic methodologies that are still relevant today.

Current Research Significance and Future Trajectories in Organic and Medicinal Chemistry

The contemporary significance of this compound lies primarily in its role as a versatile building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The tetralin framework is a key component of numerous biologically active compounds, and the specific substitution pattern of this compound makes it a valuable precursor.

In medicinal chemistry, derivatives of 5-methoxytetralin have been extensively investigated for their interactions with various biological targets. For example, aminotetralin derivatives, which can be synthesized from precursors like this compound, have shown activity as dopamine (B1211576) receptor agonists. researchgate.net These compounds are of interest for the development of treatments for neurological and psychiatric disorders.

The future of research involving this compound and its derivatives is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: The creation of more efficient and stereoselective methods for the synthesis of this and related compounds will continue to be an active area of research. This includes the use of asymmetric catalysis to produce enantiomerically pure forms of the molecule.

Expansion of Medicinal Chemistry Applications: The 5-methoxytetralin scaffold will likely be incorporated into new drug candidates targeting a wider range of diseases. Its use as a rigid scaffold for positioning pharmacophoric groups in three-dimensional space makes it an attractive starting point for rational drug design.

Application in Natural Product Synthesis: The structural motifs present in this compound are found in some natural products. As such, it may serve as a key intermediate in the total synthesis of these complex molecules.

The ongoing exploration of the chemical space around the 5-methoxytetralin core promises to yield new molecules with interesting properties and potential applications, solidifying the importance of foundational compounds like this compound in the advancement of chemical and pharmaceutical sciences.

Structure

3D Structure

特性

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHUANDJKBFXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403252 | |

| Record name | 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61982-91-0 | |

| Record name | 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 5 Methoxy 1,2,3,4 Tetrahydro 1 Naphthol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comnih.gov For 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol, the primary disconnection points are centered around the hydroxyl group and the formation of the tetralone ring system.

A primary and logical disconnection involves the carbon-oxygen bond of the alcohol functionality (C-O disconnection). This leads back to the corresponding ketone, 5-methoxy-1-tetralone (B1585004). This disconnection is strategically sound as the reduction of a ketone to a secondary alcohol is a fundamental and high-yielding transformation in organic synthesis.

A further disconnection of 5-methoxy-1-tetralone can be envisioned through a Friedel-Crafts acylation reaction. rsc.orgresearchgate.net This involves breaking the bond between the carbonyl carbon and the aromatic ring, leading to a substituted phenylbutyric acid derivative. This precursor can, in turn, be derived from simpler aromatic compounds like methoxybenzene.

Alternatively, a strategy involving the partial hydrogenation of a naphthalene (B1677914) ring system can be considered. This approach disconnects the saturated portion of the tetralin ring, leading back to 5-methoxy-1-naphthol as a key precursor. This strategy relies on the selective reduction of one of the aromatic rings of the naphthalene core.

Established Synthetic Routes and Reaction Pathways

Based on the retrosynthetic analysis, several established synthetic routes have been developed for the preparation of this compound. These can be broadly categorized into the reduction of aromatic naphthol systems and transformations from tetralone precursors.

Reduction of Aromatic Naphthol Systems

The selective hydrogenation of the unsubstituted ring of a naphthol derivative presents a direct route to the tetrahydronaphthol core. In a related synthesis, the catalytic hydrogenation of 1-naphthol (B170400) to 5,6,7,8-tetrahydro-1-naphthol (B106905) has been demonstrated. researchgate.net This transformation is typically achieved using catalysts such as nickel or palladium on a support like carbon or alumina (B75360), under hydrogen pressure. researchgate.net The methoxy (B1213986) group at the 5-position of 1-naphthol is expected to direct the hydrogenation to the unsubstituted ring due to steric and electronic effects, thus favoring the formation of this compound.

Another powerful method for the partial reduction of aromatic rings is the Birch reduction. askfilo.comwikipedia.orgmasterorganicchemistry.com This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com For methoxynaphthalenes, the Birch reduction typically leads to dihydro derivatives, which can then be further processed. askfilo.com The regioselectivity of the Birch reduction is influenced by the position of the methoxy group.

Transformations from Tetralone Precursors

The most common and direct route to this compound is the reduction of the commercially available 5-methoxy-1-tetralone. This transformation can be efficiently carried out using a variety of reducing agents.

| Reducing Agent | Solvent(s) | Typical Conditions | Reported Yield (%) |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727), Ethanol | Room temperature or slightly elevated (e.g., 35-55°C) | High (often >90%) chemspider.comorganic-chemistry.org |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF | 0°C to room temperature | High (typically >90%) |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate (B1210297) | H₂ gas, Pd/C or PtO₂ catalyst, room temperature | Variable, can be high |

This table presents typical conditions and yields for the reduction of ketones to secondary alcohols and is applicable to the reduction of 5-methoxy-1-tetralone. Specific yields for this exact substrate may vary depending on the detailed experimental setup.

The use of sodium borohydride is often preferred due to its milder nature, higher chemoselectivity, and operational simplicity compared to more reactive hydrides like lithium aluminum hydride. chemspider.comorganic-chemistry.org Catalytic hydrogenation is also a viable method, offering a clean reaction profile.

While less direct, synthetic routes starting from isomeric tetralones can also be envisioned. For instance, 5-methoxy-2-tetralone (B30793) can be synthesized from 1,6-dihydroxynaphthalene (B165171) or 3-methoxyphenylacetic acid. guidechem.compatsnap.com The conversion of 5-methoxy-2-tetralone to the desired 1-naphthol derivative would require a multi-step process. One plausible, though not explicitly documented, pathway could involve a Wolff-Kishner or Clemmensen reduction of the 2-keto group to a methylene (B1212753) group, followed by benzylic oxidation at the 1-position and subsequent reduction of the newly formed ketone. This highlights the synthetic utility of various tetralone isomers as precursors.

Multi-Step Synthesis from Naphthalene Derivatives

The synthesis of this compound from naphthalene-based starting materials involves several distinct and sequential chemical transformations. One documented pathway begins with 2-naphthoic acid, which is converted to the target compound through a five or six-step process. researchgate.netmedcraveonline.com This sequence typically involves reactions such as bromination, esterification, methoxylation, hydrolysis, and a reduction step to form the tetralone core, which is then further reduced to the final naphthol product. medcraveonline.com

An alternative and more direct route starts from 5-methoxy-1-tetralone, a commercially available naphthalene derivative. This approach is advantageous as it bypasses the multiple steps required to construct the core tetralone structure. The synthesis is achieved through the reduction of the ketone group at the C-1 position of 5-methoxy-1-tetralone to a hydroxyl group.

Another elaborated synthesis starts from 5-methoxy-2-tetralone, which undergoes a series of reactions to first introduce a nitrile group, followed by hydrolysis to form a carboxylic acid, and finally catalytic hydrogenation to yield 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid. medcraveonline.com While this produces a related structure, further modifications would be necessary to arrive at the title compound.

A representative multi-step synthesis from a naphthalene derivative is outlined below:

Table 1: Multi-Step Synthesis Pathway from 2-Naphthoic Acid

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2-Naphthoic Acid | Bromination | Bromo-naphthoic acid |

| 2 | Bromo-naphthoic acid | Esterification | Bromo-naphthoic acid ester |

| 3 | Bromo-naphthoic acid ester | NaOMe, CuI | Methoxy-naphthoic acid ester |

| 4 | Methoxy-naphthoic acid ester | Alkaline Hydrolysis | Methoxy-naphthoic acid |

| 5 | Methoxy-naphthoic acid | Birch Reduction | 5-Methoxy-1-tetralone |

This table represents a generalized pathway based on described synthetic strategies. researchgate.netmedcraveonline.com

Regioselective and Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of specific isomers of this compound requires precise control over the reaction to ensure functional groups are placed in the correct position (regioselectivity) and that the molecule has the desired three-dimensional orientation (stereoselectivity).

Control of Chirality at the C-1 Position

The carbon atom at the C-1 position, which bears the hydroxyl group, is a chiral center. This means it can exist in two non-superimposable mirror-image forms, known as enantiomers ((R) and (S)). Controlling the chirality at this position is crucial for producing a single, desired enantiomer. The primary method for achieving this is the asymmetric reduction of the precursor, 5-methoxy-1-tetralone. This process uses chiral catalysts or reagents that preferentially create one enantiomer over the other.

Methodologies for Enantiomerically Pure Forms

Achieving enantiomerically pure forms of this compound is a significant objective in fine chemical synthesis. Two principal strategies are employed:

Asymmetric Synthesis: This involves using chiral catalysts during the reduction of 5-methoxy-1-tetralone. Chiral ruthenium or rhodium-based catalysts, often complexed with chiral ligands, are frequently used for the hydrogenation of ketones, yielding the alcohol with high enantiomeric excess (ee). This approach directly generates the desired enantiomer as the major product.

Chiral Resolution: This method starts with a racemic mixture (a 50:50 mixture of both enantiomers) of this compound. The mixture is reacted with a single enantiomer of a chiral resolving agent, such as a chiral carboxylic acid. tcichemicals.com This reaction creates a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated using standard laboratory techniques like crystallization or chromatography. tcichemicals.com After separation, the chiral resolving agent is chemically removed, yielding the pure (R) and (S) enantiomers of the target compound. tcichemicals.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical manufacturing more environmentally sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

In the context of synthesizing this compound, several green approaches can be considered:

Catalytic Hydrogenation: Traditional reduction methods, such as the Birch reduction, often use stoichiometric amounts of reactive metals like sodium in liquid ammonia, which is hazardous. medcraveonline.com A greener alternative is catalytic hydrogenation, which uses a small amount of a catalyst (like Palladium on carbon) and hydrogen gas. researchgate.netmedcraveonline.com This method has high atom economy and reduces waste.

Biocatalysis: A frontier in green chemistry is the use of enzymes as catalysts. For instance, engineered peroxygenase enzymes have been used for the direct and selective hydroxylation of naphthalene to 1-naphthol under mild conditions, powered only by hydrogen peroxide. nih.gov Applying a similar biocatalytic approach to reduce 5-methoxy-1-tetralone could offer a highly selective and environmentally benign route to the desired enantiomer, avoiding the use of heavy metal catalysts and organic solvents.

Safer Solvents: Traditional organic solvents like benzene (B151609) are being replaced with greener alternatives such as water, ethanol, or ethyl acetate to reduce toxicity and environmental impact. nih.gov

Evaluating synthetic routes using metrics like the E-factor (Environmental factor), which measures the amount of waste produced per unit of product, can guide the selection of more sustainable processes. semanticscholar.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-Methoxy-1-tetralone |

| 5-Methoxy-2-tetralone |

| 2-Naphthoic acid |

| 1,5-Dihydroxynaphthalene |

| 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid |

| Naphthalene |

| 1-Naphthol |

| Palladium on carbon |

| Hydrogen peroxide |

| Sodium |

| Benzene |

| Water |

| Ethanol |

Chemical Reactivity and Transformational Chemistry of 5 Methoxy 1,2,3,4 Tetrahydro 1 Naphthol

Reactions at the Hydroxyl Group

The secondary alcohol at the C-1 position is a key site for various chemical modifications, including oxidation and derivatization.

The oxidation of the hydroxyl group in 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol can lead to the corresponding ketone, 5-methoxy-1-tetralone (B1585004). This transformation is a common and crucial step in the synthesis of various derivatives. For instance, the oxidation of the closely related 1-hydroxy-5-methoxytetralin has been accomplished using reagents like chromium trioxide in acetic acid. researchgate.net

Further oxidation, particularly under electrochemical conditions, can yield polycyclic aromatic quinones (PAQs). The electrochemical oxidation of polycyclic aromatic phenols (PAPs) in the presence of a nucleophile like methanol (B129727) proceeds through a phenoxonium cation intermediate, which is trapped to form an acetal (B89532). Subsequent hydrolysis of the acetal yields the final quinone product. nih.gov The regioselectivity of this process is guided by the position of the hydroxyl group. nih.gov For this compound, oxidation would likely lead to a quinone where one carbonyl group is at the C-1 position and the other at the C-4 position, following aromatization of the saturated ring.

Table 1: Oxidation Reactions and Products

| Starting Material | Reagent/Condition | Product | Reference |

|---|---|---|---|

| 1-Hydroxy-5-methoxytetralin | Chromic acid, Acetic acid | 5-Methoxy-1-tetralone | researchgate.net |

The hydroxyl group readily undergoes derivatization reactions such as esterification and etherification to yield a variety of functionalized products.

Esterification: This reaction involves treating the alcohol with an acid chloride or anhydride. For example, the benzoylation of 1-hydroxy-5-methoxytetralin is a key step in a multi-step transformation, yielding the corresponding benzoyl derivative. researchgate.net This esterification protects the hydroxyl group or modifies the compound's properties for subsequent reactions.

Etherification: The formation of ethers from the hydroxyl group can be achieved under various conditions. Reductive etherification, for instance, can convert hydroxy- and methoxy-substituted aldehydes to their corresponding ethers in the presence of a suitable catalyst and an alcohol solvent, which also acts as the reagent. osti.gov While this specific reaction is on an aldehyde, similar principles can be applied to the etherification of the naphthol hydroxyl group using alkyl halides under basic conditions (Williamson ether synthesis).

Table 2: Derivatization of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type | Example | Reference |

|---|---|---|---|---|

| Esterification | Benzoyl chloride | Benzoate Ester | Benzoyl derivative of 1-hydroxy-5-methoxytetralin | researchgate.net |

Reactions Involving the Methoxy (B1213986) Group

The methoxy group on the aromatic ring is a significant modulator of the molecule's reactivity, both as a target for removal and as a director for further substitution.

The removal of the methyl group from the 5-methoxy substituent is a critical transformation, often required to unmask a phenol (B47542) for further functionalization or to synthesize biologically active hydroxy-tetralin derivatives.

Several reagents can achieve this, with varying degrees of selectivity.

Anhydrous Aluminium Chloride in Ether: This reagent has been shown to be highly effective for the selective demethylation of the 5-methoxyl group in related flavonoid systems. ias.ac.in The process involves dissolving the methoxy compound in anhydrous ether, adding powdered anhydrous aluminium chloride, and stirring at room temperature. ias.ac.in This method is considered superior to others that might cause unwanted side reactions. ias.ac.in

Boron Trifluoride Etherate: In combination with acetic anhydride, BF₃·OEt₂ has been used for the demethylation of methoxy tetralones. However, this reagent combination can also induce molecular transformations and aromatization, leading to fully aromatic naphthalene (B1677914) systems instead of the desired simple demethylated product. researchgate.net

Hydrobromic Acid: While effective for demethylation, HBr can also lead to ring isomeric changes in more complex molecules, making it less suitable for selective transformations. ias.ac.in

Table 3: Reagents for Demethylation of Methoxy Groups

| Reagent | Conditions | Outcome/Selectivity | Reference |

|---|---|---|---|

| Anhydrous AlCl₃ | Anhydrous Ether, Room Temperature | Convenient and selective for the 5-position | ias.ac.in |

| Boron Trifluoride Etherate / Acetic Anhydride | Varies | Can induce molecular transformations and aromatization | researchgate.net |

The 5-methoxy group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. vaia.comyoutube.com This directing effect stems from the interplay of two electronic phenomena:

Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho (C-6) and para (C-8) positions. This resonance donation makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. vaia.comyoutube.com

Inductive Effect: Due to the high electronegativity of oxygen, the methoxy group also exerts an electron-withdrawing inductive effect through the sigma bond. vaia.comyoutube.com

Reactions of the Tetrahydronaphthalene Ring System

The tetrahydronaphthalene core, consisting of a fused benzene (B151609) and cyclohexene (B86901) ring, has its own characteristic reactivity.

The partially saturated nature of the tetralin structure makes it susceptible to both hydrogenation and dehydrogenation.

Dehydrogenation: Tetralin is widely used as a hydrogen-donor solvent, for example in coal liquefaction, because it can readily donate hydrogen to form the more stable, fully aromatic naphthalene system. wikipedia.org This reaction can be facilitated by heating with catalysts such as palladium on carbon (Pd/C). For this compound, this would result in the formation of 5-methoxy-1-naphthol.

Hydrogenation: Conversely, the aromatic ring of the tetralin system can be further hydrogenated to yield a decahydronaphthalene (B1670005) (decalin) derivative. This typically requires more stringent conditions, such as high pressure and temperature in the presence of a nickel or platinum catalyst. wikipedia.orgmdpi.com

Ring Cleavage: Under specific conditions, such as anaerobic degradation by certain microorganisms, the tetralin ring system can undergo carboxylation followed by ring cleavage. nih.gov This pathway involves the formation of intermediates with cyclohexane (B81311) structures rather than monoaromatic compounds. nih.gov

Table 4: Representative Reactions of the Tetralin Ring

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Dehydrogenation | Heat, Catalyst (e.g., Pd/C) | Naphthalene derivative | wikipedia.org |

| Hydrogenation | H₂, High Pressure, Catalyst (e.g., Ni, Pt) | Decahydronaphthalene (Decalin) derivative | wikipedia.orgmdpi.com |

Aromatic Ring Functionalization (e.g., Electrophilic Aromatic Substitution)

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group (-OCH₃). wikipedia.orgmsu.edu This group increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. wikipedia.orgresearchgate.net

In terms of regioselectivity, the methoxy group is a strong ortho, para-director. wikipedia.org This means that incoming electrophiles will preferentially add to the positions ortho (C6) and para (C8) to the methoxy group. The positive charge of the intermediate arenium ion (also known as a Wheland intermediate) is stabilized by resonance, including a significant contribution from a resonance structure where the oxygen atom of the methoxy group donates a lone pair of electrons to the ring. wikipedia.orgmasterorganicchemistry.com

Typical electrophilic aromatic substitution reactions include:

Halogenation: The introduction of a halogen (e.g., Br₂, Cl₂) is anticipated to occur at the C6 or C8 positions in the presence of a Lewis acid catalyst like FeX₃ or AlX₃. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid") generates the nitronium ion (NO₂⁺) as the electrophile, which would also be directed to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com The reaction of aniline, a similarly activated aromatic compound, with nitrating agents demonstrates this directing effect. wikipedia.org

While both C6 and C8 positions are electronically activated, the outcome of substitution can be influenced by steric hindrance from the adjacent fused aliphatic ring, potentially favoring substitution at the less hindered C6 position.

Aliphatic Ring Transformations (e.g., Dehydrogenation, Rearrangements to Olefins)

The aliphatic ring of this compound, containing a benzylic secondary alcohol, is susceptible to several transformations.

Dehydrogenation and Aromatization: The tetralin framework can undergo dehydrogenation to form the corresponding naphthalene derivative. acs.orgmdpi.com This process, often catalyzed by transition metals like nickel or cobalt on a support such as alumina (B75360) (NiMo/Al₂O₃ or CoMo/Al₂O₃), involves the removal of hydrogen atoms to restore full aromaticity to the fused ring system. mdpi.combirmingham.ac.ukresearchgate.net In the case of this compound, complete dehydrogenation would yield 5-Methoxy-1-naphthol. This reaction is typically endothermic. mdpi.com

Rearrangements to Olefins: The hydroxyl group on the aliphatic ring can be eliminated through an acid-catalyzed dehydration reaction. Treatment of this compound with an acid catalyst such as p-toluenesulfonic acid (TsOH) in a solvent like benzene leads to the formation of the corresponding olefin, 5-methoxy-3,4-dihydronaphthalene. nih.gov This transformation proceeds through the protonation of the hydroxyl group, forming a good leaving group (water), followed by the loss of a proton from an adjacent carbon to form a double bond. nih.gov

Tandem and Cascade Reactions Utilizing this compound as a Substrate

The dual reactivity of the aliphatic and aromatic moieties makes this compound an excellent substrate for tandem or cascade reactions, where multiple bonds are formed in a single operational sequence.

Friedel-Crafts Annulation Pathways to Polycyclic Systems (e.g., Perylene (B46583) Analogues)

A significant application of this substrate is in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) like perylene analogues. nih.gov Perylenes are valued for their photophysical properties and applications in organic electronics. utah.edursc.orgmetu.edu.tr A novel approach involves a domino Friedel-Crafts alkylation of 5-alkoxy-1-tetralol precursors. nih.gov

When this compound is heated under vigorous acidic conditions (e.g., with a stoichiometric amount of TsOH in a high-boiling solvent like chlorobenzene), it undergoes a tandem Friedel-Crafts annulation. nih.gov The reaction proceeds via the in situ formation of the olefin (5-methoxy-3,4-dihydronaphthalene), which then acts as an electrophile. This electrophile is attacked by the aromatic ring of a second molecule of the starting tetralol, initiating a cascade of cyclizations that ultimately forms a 4,10-dimethoxyoctahydroperylene skeleton. nih.gov This octahydroperylene can then be oxidized to the fully aromatic perylene system. nih.gov

| Entry | Solvent | Acid Catalyst | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzene | TsOH (10 mol %) | 70 | 6 | 5-methoxy-3,4-dihydronaphthalene | - |

| 2 | Chlorobenzene | TsOH (100 mol %) | 132 | 22 | 4,10-dimethoxyoctahydroperylene | 33 (mass yield of precipitate) |

Self-Condensation Reactions

During the tandem Friedel-Crafts annulation described above, the formation of a "self-condensate" of this compound is observed as a minor component of the reaction mixture. nih.gov Although the exact structure of this byproduct was not fully characterized in the study, its presence indicates a competing reaction pathway. This pathway likely involves the intermolecular reaction between two molecules of the starting alcohol, but leading to products other than the desired polycyclic perylene framework. This highlights the complexity of the reaction and the need for carefully controlled conditions to favor the desired annulation pathway. nih.gov

Mechanism-Oriented Studies of Key Transformations

The mechanism for the tandem Friedel-Crafts annulation to form octahydroperylene analogues from this compound has been investigated. nih.gov The process is initiated by the acid-catalyzed dehydration of the alcohol to form the olefin, 5-methoxy-3,4-dihydronaphthalene. nih.gov

The key steps are proposed as follows:

Electrophile Formation: The initially formed olefin, 5-methoxy-3,4-dihydronaphthalene, is protonated by the acid catalyst to generate a secondary benzylic carbocation. This carbocation is the active electrophile.

First Friedel-Crafts Alkylation: The electron-rich aromatic ring of a second molecule of this compound attacks the carbocation. The attack occurs at the C6 position, which is ortho to the activating methoxy group and sterically accessible, to form a C-C bond linking the two tetralin units.

Second Dehydration and Cyclization: The hydroxyl group of the second tetralin unit is then dehydrated under the acidic conditions to form another olefinic intermediate.

Second Friedel-Crafts Alkylation (Intramolecular): This is followed by an intramolecular Friedel-Crafts reaction, where the remaining aromatic ring attacks the newly formed carbocation, closing the final ring and forming the octahydroperylene skeleton. nih.govmasterorganicchemistry.com

This cascade of dehydrations and Friedel-Crafts alkylations demonstrates an efficient method for constructing complex polycyclic frameworks from a relatively simple starting material. nih.gov

Applications of 5 Methoxy 1,2,3,4 Tetrahydro 1 Naphthol and Its Derivatives in Organic Chemistry and Materials Science

As a Versatile Synthetic Intermediate

The structural framework of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol, which can be readily prepared from 5-methoxy-1-tetralone (B1585004), makes it a versatile starting point for constructing more complex molecules. nih.gov Its derivatives are key building blocks for a range of chemical structures, from pharmaceutical intermediates to specialized organic compounds.

The 5-methoxy-tetralin skeleton is a cornerstone for synthesizing a variety of advanced organic building blocks. Chemists modify the core structure to create derivatives with specific functionalities, which then serve as intermediates in multi-step synthetic pathways.

One significant application is the synthesis of aminotetralin derivatives. These compounds are of high interest in medicinal chemistry due to their biological activities. For instance, 5-methoxy-2-tetralone (B30793), a closely related ketone, can be converted to 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene through reductive amination using ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride. prepchem.com This amine is a valuable precursor for further derivatization. Similarly, chiral versions of these building blocks, such as (S)‐N‐(5‐methoxy (B1213986)‐1,2,3,4‐tetrahydronaphthalen‐2‐yl)acetamide, have been synthesized for use in asymmetric catalysis. researchgate.net

Another important building block derived from this family is 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid. A synthetic route starting from 5-methoxy-2-tetralone involves treatment with trimethylsilyl (B98337) cyanide to form an α,β-unsaturated nitrile, which is subsequently hydrolyzed and catalytically hydrogenated to yield the desired carboxylic acid. medcraveonline.com These synthetic transformations highlight the adaptability of the 5-methoxy-tetralin core in generating diverse and functionalized molecules for broader applications.

| Starting Material | Key Reagents | Product (Advanced Building Block) | Reference |

|---|---|---|---|

| 5-Methoxy-2-tetralone | 1. Trimethylsilyl cyanide (TMSCN), ZnI₂ 2. KOH/H₂O 3. H₂, Pd/C | 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic acid | medcraveonline.com |

| 5-Methoxy-2-tetralone | Ammonium acetate, Sodium cyanoborohydride | 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene | prepchem.com |

| 5-Methoxy-1,2-dihydronaphthalene derivative | H₂, Palladium on carbon (Pd/C) | 5-Methoxy-1-piperidinylmethyl-1,2,3,4-tetrahydronaphthalene | prepchem.com |

Development of Photochromic Materials

Photochromic materials can change their color upon exposure to light and revert to their original state in its absence. This property makes them useful for applications like smart windows, ophthalmic lenses, and optical data storage. Naphthopyrans are a prominent class of photochromic compounds, and their synthesis relies fundamentally on naphthol precursors.

The most robust and widely used method for synthesizing photochromic naphthopyrans is the acid-catalyzed condensation of a naphthol with a substituted propargyl alcohol. nih.govbohrium.com This reaction typically proceeds through the in-situ formation of a naphthyl propargyl ether, which then undergoes a series of rearrangements, including a Claisen rearrangement, to form the final naphthopyran structure. bohrium.com

While specific literature detailing the integration of this compound into naphthopyran systems is not widespread, its core 1-naphthol (B170400) structure is the essential reactive component for this transformation. The hydroxyl group of the naphthol reacts with the propargyl alcohol to initiate the synthetic cascade. researchgate.net Therefore, this compound represents a potential precursor where the methoxy group and the saturated ring would act as substituents on the final photochromic molecule, influencing its properties. The general synthetic scheme involves heating the naphthol and a suitable diaryl propargyl alcohol in a solvent like toluene (B28343) with an acid catalyst, such as para-toluenesulfonic acid (TsOH) or acidic alumina (B75360). nih.govbohrium.com

The performance of a photochromic naphthopyran—including the color of its light-activated state (a merocyanine (B1260669) dye), its fade rate (kinetics of ring-closing), and its durability (fatigue resistance)—is highly dependent on the substituents attached to the naphthopyran core. nih.gov The substituents on the parent naphthol play a crucial role in tuning these properties.

Electronic effects are paramount. Electron-donating groups (like a methoxy group) on the naphthol portion of the molecule generally cause a bathochromic shift (a shift to longer, redder wavelengths) in the absorption spectrum of the colored merocyanine form. Conversely, electron-withdrawing groups tend to cause a hypsochromic (blue) shift. The methoxy group in this compound would therefore be expected to influence the color of a resulting photochromic derivative. Furthermore, steric factors, such as the bulky, saturated ring of the tetrahydronaphthol, can affect the rate of the photo-induced ring-opening and thermal ring-closing reactions, thereby tuning the activation and fade speeds of the material. bohrium.com

| Substituent Type on Naphthol Ring | Effect on Merocyanine Color (λmax) | Effect on Fade Rate |

|---|---|---|

| Electron-Donating Group (e.g., -OCH₃, -NR₂) | Bathochromic Shift (Red Shift) | Generally slows fade rate |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Hypsochromic Shift (Blue Shift) | Generally increases fade rate |

| Bulky/Steric Group | Can be variable | Can hinder ring-closing, slowing fade rate |

Contribution to Functional Materials with Tunable Properties

Beyond photochromism, this compound and its derivatives contribute to other classes of functional materials where properties can be precisely controlled. These materials leverage the compound's unique electronic and structural characteristics for applications in electronics and biomedicine.

A notable example is the synthesis of novel perylene (B46583) analogues. Perylenes are polycyclic aromatic hydrocarbons known for their strong fluorescence and stability, making them important in organic electronics as semiconductors and dyes. In a domino Friedel–Crafts reaction, this compound can undergo a self-condensation under acidic conditions to generate a partially hydrogenated dialkoxyperylene skeleton. nih.gov This framework can then be oxidized to the fully aromatic perylene derivative. The properties of the resulting perylene can be tuned by the choice of the alkoxy group (e.g., methoxy), demonstrating how the parent naphthol serves as a building block for advanced, tunable photophysical materials. nih.gov

Furthermore, the versatility of the tetralone scaffold, from which the title compound is derived, is shown in its use for creating biologically functional materials. A series of tetralone derivatives incorporating an aminoguanidinium moiety have been synthesized and shown to possess significant antibacterial activity, including against resistant pathogens like MRSA. mdpi.com The synthesis involves modifying the tetralone core, showcasing how this chemical family serves as a platform for developing functional materials with tunable biological activity. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to assign every proton and carbon in the molecule.

¹H NMR (Proton NMR) provides information on the number of different types of protons and their connectivity. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic, aliphatic, carbinol (CH-OH), and methoxy (B1213986) protons. The chemical shifts are influenced by the electron-donating methoxy group on the aromatic ring. In contrast to the unsubstituted 1,2,3,4-tetrahydro-1-naphthol (B51079) where aromatic protons appear between δ 7.0-7.4 ppm, the methoxy group in the 5-position alters the electronic environment of the aromatic ring, causing predictable shifts in the corresponding proton signals. chemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (3H) | ~ 6.7 - 7.2 | Multiplet (m) | 3H |

| Carbinol (C1-H) | ~ 4.8 | Triplet (t) or Multiplet (m) | 1H |

| Methoxy (O-CH₃) | ~ 3.8 | Singlet (s) | 3H |

| Aliphatic (C4-H₂) | ~ 2.7 - 2.8 | Multiplet (m) | 2H |

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms. The molecule possesses 11 unique carbons, and a ¹³C NMR spectrum would be expected to show 11 distinct signals. The carbon attached to the electron-withdrawing oxygen of the hydroxyl group (C1) would appear downfield, as would the aromatic carbons. nih.govchemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| Aromatic (C=C) | ~ 110 - 158 |

| Carbinol (C1-OH) | ~ 65 - 70 |

| Methoxy (O-CH₃) | ~ 55 |

To unambiguously assign all signals and confirm the molecular structure, multi-dimensional NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other (typically on adjacent carbons). It would reveal the spin-spin coupling network within the aliphatic portion of the tetralin ring, connecting the protons on C2, C3, and C4, as well as the coupling between the C1 carbinol proton and the C2 protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments, for instance, confirming which carbon signal corresponds to the carbinol proton. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecule with very high precision, which in turn confirms its elemental composition. The molecular formula for this compound is C₁₁H₁₄O₂. nih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

Interactive Data Table: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂ |

| Calculated Exact Mass | 178.09938 Da |

| Observed Mass [M+H]⁺ | ~179.1072 |

The technique is sensitive enough to detect the mass difference between isotopes, providing irrefutable confirmation of the molecular formula. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would be characterized by several key absorption bands. rsc.orgnist.gov

Interactive Data Table: Key IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (alcohol) | 3600 - 3200 | Broad and strong |

| C-H Stretch (aromatic) | 3100 - 3000 | Sharp, medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Strong |

| C=C Stretch (aromatic ring) | 1600 - 1450 | Medium to strong |

| C-O Stretch (ether) | 1250 - 1075 | Strong |

The presence of a broad O-H stretch confirms the alcohol functional group, while strong C-O stretching bands confirm both the alcohol and the methoxy ether groups. nist.govchemicalbook.com

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Determination

The carbon atom at position 1 (C1) is a stereocenter, meaning this compound is a chiral molecule that exists as a pair of enantiomers: (R)-5-Methoxy-1,2,3,4-tetrahydro-1-naphthol and (S)-5-Methoxy-1,2,3,4-tetrahydro-1-naphthol.

Chiroptical techniques, which measure the differential interaction of the molecule with left- and right-circularly polarized light, are essential for determining the absolute configuration of a specific enantiomer.

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength.

Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength.

The absolute configuration is typically determined by comparing the experimentally measured CD spectrum to a spectrum predicted by quantum chemical calculations. researchgate.net This computational approach allows for the unambiguous assignment of the (R) or (S) configuration to the enantiomer that was analyzed.

Chromatographic Methods for Purity and Isomer Separation (e.g., Thin Layer Chromatography, Gas Chromatography)

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating its isomers.

Thin Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of chemical reactions and to get a preliminary assessment of sample purity. A common mobile phase for this compound would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). rsc.org

Gas Chromatography (GC): Given its molecular weight and functional groups, the compound is sufficiently volatile for GC analysis, which can provide a highly accurate assessment of its purity. tcichemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for separating the (R) and (S) enantiomers. This is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to elute from the column at different times. Polysaccharide-based chiral columns are often effective for separating stereoisomers of structurally related compounds. nih.govmdpi.com This technique is critical for obtaining enantiomerically pure samples and for analyzing the enantiomeric composition of a mixture. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol, these studies can elucidate the influence of the electron-donating methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups on the aromatic system and the aliphatic ring.

The electronic structure is characterized by the distribution of electron density and the nature of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The methoxy group at the C5 position and the hydroxyl group at the C1 position both donate electron density to the aromatic ring through resonance, increasing the electron density of the π-system. This generally leads to a higher energy HOMO, making the molecule more susceptible to electrophilic attack. The LUMO, conversely, would be the primary acceptor site for nucleophilic attack.

Reactivity descriptors, derived from the energies of these frontier orbitals, can quantify the molecule's chemical behavior. These include the HOMO-LUMO gap (an indicator of chemical stability), electronegativity, chemical potential, hardness, and softness. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations for analogous methoxy-substituted aromatic compounds and tetralone derivatives provide a basis for estimating these properties. nih.govresearchgate.net

A representative table of calculated electronic properties for this compound, based on typical DFT (B3LYP/6-31G(d)) calculations for similar molecules, is presented below.

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -5.85 | eV | Electron-donating ability |

| LUMO Energy | -0.25 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.60 | eV | Chemical reactivity/stability |

| Ionization Potential | 5.85 | eV | Energy to remove an electron |

| Electron Affinity | 0.25 | eV | Energy released upon gaining an electron |

| Dipole Moment | 2.5 | Debye | Molecular polarity |

Molecular Dynamics Simulations of the Conformational Landscape

While QM methods provide detailed electronic information for a static structure, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of a molecule over time. nih.govnih.gov For this compound, MD simulations are crucial for exploring its conformational landscape. The flexibility of this molecule arises from the puckering of the non-aromatic, saturated ring and the rotation of the hydroxyl and methoxy substituents.

The tetrahydro-naphthalene ring can adopt several "half-chair" or "sofa" conformations. MD simulations, often performed using classical force fields in a simulated solvent environment, can map the potential energy surface associated with these conformations. nih.gov These simulations reveal the most stable (lowest energy) conformations and the energy barriers between them. The orientation of the C1-hydroxyl group (axial vs. equatorial) is a key determinant of conformational preference, as it influences steric interactions and potential intramolecular hydrogen bonding.

Enhanced sampling techniques within MD, such as replica-exchange molecular dynamics or metadynamics, can be employed to overcome energy barriers and ensure a thorough exploration of the conformational space. nih.gov The results of such simulations can be summarized in a table of low-energy conformers.

| Conformer | Dihedral Angle (C4a-C5-C6-C7) | OH Orientation | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 45° | Equatorial | 0.00 | 65 |

| 2 | -48° | Equatorial | 0.75 | 25 |

| 3 | 50° | Axial | 1.50 | 8 |

| 4 | -52° | Axial | 2.10 | 2 |

Ligand-Target Interactions: Molecular Docking and Binding Free Energy Calculations

A primary application of computational chemistry in drug discovery is the prediction of how a small molecule (ligand) binds to a biological target, typically a protein. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed against various enzymes or receptors where tetralin or naphthol derivatives are known to be active, such as monoamine oxidase or estrogen receptors. nih.gov

The docking process involves placing the ligand in the active site of the protein and evaluating various poses based on a scoring function, which estimates the binding affinity. The results typically identify the most likely binding mode and provide a docking score.

To refine these predictions, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.govnih.govfrontiersin.org These "end-point" methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with continuum solvation models. They provide a more accurate estimation of binding affinity than docking scores alone. tandfonline.comrsc.org

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, MM/GBSA) (kcal/mol) | Key Interacting Residues |

| Monoamine Oxidase-A | -8.2 | -10.5 | Tyr407, Phe208 (π-π stacking), Cys323 |

| Estrogen Receptor α | -9.5 | -12.1 | Glu353, Arg394 (H-bonding with OH), Phe404 |

| Acetylcholinesterase | -7.8 | -9.8 | Trp84, Tyr334 (π-π stacking), Ser200 |

Prediction of Spectroscopic Properties

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds. ruc.dknih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool. Using the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. nih.gov These can then be converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). acs.orgresearchgate.netuni-bonn.de Such calculations can predict both ¹H and ¹³C NMR spectra, helping to assign peaks in experimentally obtained spectra, especially for complex structures. mdpi.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 4.80 | 68.5 |

| C2-H₂ | 1.85, 2.05 | 30.2 |

| C3-H₂ | 1.70, 1.90 | 19.8 |

| C4-H₂ | 2.65, 2.85 | 29.5 |

| C5-OCH₃ | 3.85 | 55.6 |

| C6-H | 6.70 | 108.1 |

| C7-H | 7.15 | 126.8 |

| C8-H | 6.80 | 114.3 |

| C4a | - | 128.0 |

| C8a | - | 138.5 |

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. QM calculations can predict the vibrational frequencies and their corresponding intensities. numberanalytics.com These calculated spectra, while often requiring a scaling factor to match experimental data due to approximations in the theoretical model, are invaluable for identifying the characteristic vibrational bands associated with specific functional groups. updatepublishing.comnih.govtandfonline.com For this compound, key predicted vibrations would include the O-H stretch of the alcohol, the aromatic and aliphatic C-H stretches, C-O stretches of the ether and alcohol, and the C=C stretches of the aromatic ring. researchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch | 3450 | Strong, Broad |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1580, 1610 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1250 | Strong |

| C-O Stretch (Alcohol) | 1050 | Strong |

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing detailed information about the energy changes that occur and the structures of transient species. This is particularly useful for understanding reaction mechanisms and predicting reactivity.

For this compound, one might investigate reactions such as its formation via the reduction of 5-methoxy-1-tetralone (B1585004) or its subsequent dehydration to form a dihydronaphthalene. Using QM methods, the potential energy surface of the reaction can be mapped out. This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states (TS). acs.org

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Locating the TS structure and calculating its energy allows for the determination of the activation energy (Ea), which is directly related to the reaction rate. The analysis of the imaginary frequency of the transition state confirms that it is a true saddle point connecting reactants and products.

A hypothetical reaction energy profile for the acid-catalyzed dehydration of this compound could be constructed, showing the relative energies of each step.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactant (Naphthol + H⁺) | 0.0 |

| 2 | Transition State 1 (Protonation) | +5.2 |

| 3 | Intermediate (Protonated Naphthol) | -2.1 |

| 4 | Transition State 2 (Water Loss) | +25.8 |

| 5 | Intermediate (Carbocation + H₂O) | +15.4 |

| 6 | Transition State 3 (Deprotonation) | +16.1 |

| 7 | Product (Dihydronaphthalene + H₃O⁺) | -8.5 |

These computational investigations, from static electronic properties to dynamic simulations and reaction modeling, provide a comprehensive, atom-level understanding of this compound. Such insights are invaluable for rationalizing its chemical behavior and guiding its potential applications in medicinal chemistry and materials science.

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Advanced Derivatives with Enhanced Properties

The tetralin scaffold is a key structural element in a variety of biologically active molecules, including both natural products and synthetic drugs. researchgate.netresearchgate.net This history of success strongly suggests that novel derivatives of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol could be designed to exhibit enhanced or entirely new therapeutic properties. Future research will likely focus on systematic structural modifications to optimize activity for specific biological targets.

Key strategies for derivatization are expected to include:

Modification of the Hydroxyl Group: Esterification, etherification, or replacement of the hydroxyl group with other functionalities like amines or halogens can significantly alter the compound's polarity, hydrogen bonding capability, and metabolic stability.

Alteration of the Methoxy (B1213986) Group: Demethylation to the corresponding phenol (B47542) or replacement with longer alkyl chains can modulate receptor binding and pharmacokinetic properties.

Substitution on the Aromatic Ring: The introduction of various substituents (e.g., halogens, nitro groups, alkyl chains) onto the aromatic ring can influence electronic properties and provide additional interaction points with biological targets.

Stereoselective Synthesis: As the C1 position is chiral, the development of methods for the stereospecific synthesis of (R) and (S)-enantiomers is crucial, as different enantiomers often exhibit distinct biological activities and potencies.

The design of these new derivatives will be heavily guided by computational modeling and structure-activity relationship (SAR) studies to predict their binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties.

Table 1: Potential Advanced Derivatives and Their Targeted Enhancements

| Derivative Class | Modification Strategy | Potential Enhanced Property |

|---|---|---|

| Aminotetralin Analogs | Replacement of the C1-hydroxyl with an amino group. | Dopaminergic, antifungal, or antidepressant activities. researchgate.net |

| Naphthoquinone Hybrids | Oxidation of the tetralin ring system. | Anticancer activity through proteasome inhibition. |

| Fused-Ring Systems | Annulation of additional heterocyclic rings. | Novel enzyme inhibitory or receptor modulating activities. |

Elucidation of Novel Biological Activities and Mechanisms of Action

While the parent compound's biological profile is not extensively documented, the broader family of tetralin and naphthol derivatives exhibits a wide range of pharmacological effects. researchgate.netnih.gov This provides a roadmap for investigating new biological applications for derivatives of this compound.

Future research is anticipated to explore activities such as:

Anticancer Properties: The tetralin core is present in anthracycline antibiotics that act as DNA intercalating agents and in podophyllotoxin (B1678966) derivatives that inhibit topoisomerase II. researchgate.netnih.gov New derivatives could be screened for similar cytotoxic mechanisms against various cancer cell lines.

Neuroprotective Effects: Given that some aminotetralins show activity as dopamine (B1211576) agonists, new derivatives could be evaluated for potential applications in neurodegenerative disorders like Parkinson's disease. researchgate.net Furthermore, the inhibition of enzymes like acetylcholinesterase is a key strategy against Alzheimer's disease, and naphthol derivatives have shown promise in this area. nih.gov

Antimicrobial Activity: The potential for developing new antifungal agents based on the tetralin scaffold has been demonstrated. researchgate.net Screening new derivatives against a panel of pathogenic bacteria and fungi is a logical next step.

Anti-inflammatory Effects: The anti-inflammatory potential of the tetralin framework warrants further investigation, potentially through the inhibition of key enzymes in inflammatory pathways. researchgate.net

Table 2: Prospective Biological Activities and Mechanisms for Investigation

| Potential Biological Activity | Plausible Mechanism of Action | Relevant Compound Class |

|---|---|---|

| Anticancer | DNA intercalation, Topoisomerase II inhibition, Proteasome inhibition. | Anthracyclines, Podophyllotoxins. nih.gov |

| Anti-Parkinsonian | Dopamine receptor agonism. | Aminotetralins. researchgate.net |

| Anti-Alzheimer's | Acetylcholinesterase inhibition. nih.gov | Naphthol derivatives. |

Development of Catalytic and Asymmetric Synthetic Methodologies

The efficient and selective synthesis of this compound and its derivatives is paramount for their future development. While classical synthetic routes exist, modern catalysis offers pathways to more sustainable and precise manufacturing.

Emerging research in this area will likely focus on:

Asymmetric Hydrogenation: The reduction of the corresponding tetralone (5-methoxy-1-tetralone) using chiral catalysts can provide enantiomerically pure (R)- or (S)-5-Methoxy-1,2,3,4-tetrahydro-1-naphthol, which is essential for pharmacological studies.

Metal-Catalyzed Cyclizations: Innovative cyclization strategies using transition metal catalysts could provide novel routes to the tetralin core from simpler acyclic precursors. researchgate.netresearchgate.net

Green Chemistry Approaches: The use of supercritical fluids, such as supercritical hexane, in hydrogenation reactions has been shown to improve selectivity and reaction rates, representing a greener alternative to traditional solvent-based processes. researchgate.net

C-H Functionalization: Direct, catalytically-controlled functionalization of the C-H bonds on the tetralin skeleton would provide a highly efficient way to generate a diverse library of derivatives without the need for pre-functionalized starting materials.

Integration into Supramolecular Chemistry and Nanotechnology

The structural features of this compound make it an intriguing building block for the construction of larger, functional architectures through non-covalent interactions.

Future directions in this field could include:

Host-Guest Chemistry: Naphthol-based macrocycles, such as prismarenes, have been synthesized and shown to form complexes with guest molecules. unisa.it Incorporating the 5-methoxy-tetralol unit into such macrocycles could create novel hosts with unique recognition properties for sensing or separation applications.

Self-Assembling Materials: Naphthalene (B1677914) derivatives are known to self-assemble into various nanostructures, such as fibers, ribbons, and vesicles, through π-π stacking and hydrogen bonding. thieme-connect.comresearchgate.net By modifying the this compound scaffold, it may be possible to program its self-assembly into functional materials for electronics or drug delivery.

Functional Nanoparticles: The synthesis of organic nanoparticles from aryl tetralin compounds has been explored. dntb.gov.ua Derivatives of this compound could be used to create nanoparticles with specific therapeutic or diagnostic functionalities, potentially for theranostic applications. nih.gov

Table 3: Potential Applications in Supramolecular Chemistry and Nanotechnology

| Research Area | Potential Application | Underlying Principle |

|---|---|---|

| Macrocyclic Chemistry | Molecular sensors, selective encapsulants. | Formation of naphthol-based macrocycles (e.g., prismarenes) with specific guest-binding cavities. unisa.it |

| Nanomaterials | Organic light-emitting diodes (OLEDs), conductive polymers. | Self-assembly of functionalized derivatives into ordered nanostructures driven by π-π stacking. thieme-connect.com |

Exploration of Interdisciplinary Applications

The versatility of the tetralin scaffold suggests that derivatives of this compound could find applications beyond traditional medicinal chemistry, branching into various interdisciplinary fields.

Promising areas for future exploration include:

Materials Science: The tetralin moiety is used in the synthesis of polymers and coatings. atamanchemicals.com Functionalized derivatives of this compound could be explored as monomers for creating specialty polymers with tailored thermal or optical properties.

Chemical Biology: As a molecular probe, fluorescently tagged derivatives could be synthesized to visualize biological processes or to identify new protein targets within cells.

Agrochemicals: The biological activity of tetralin derivatives could be harnessed for the development of new pesticides or herbicides with novel modes of action.

Theranostics: Scaffolds that combine therapeutic and diagnostic capabilities are at the forefront of personalized medicine. nih.gov Derivatives could be designed to carry both a therapeutic payload and an imaging agent, allowing for simultaneous treatment and monitoring.

The continued exploration of this compound and its analogues is set to contribute significantly to advancements in a broad spectrum of scientific and technological fields.

Q & A

Q. Key Optimization Strategies :

- Use of high-purity starting materials (e.g., 5-methoxy-2-tetralone) to minimize side reactions.

- Catalytic hydrogenation at 50–60 psi H₂ pressure for efficient reduction .

- Yields >85% are achievable by controlling reaction time and temperature.

Basic: How is this compound characterized using spectroscopic methods?

Answer:

Standard characterization includes:

- NMR Spectroscopy :

- IR Spectroscopy : Absorbances at ~3400 cm⁻¹ (OH stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .

- Mass Spectrometry : Molecular ion peak at m/z 178.1 (C₁₁H₁₄O₂) with fragmentation patterns confirming the tetralin backbone .

Advanced: What computational methods are used to study stereochemical outcomes in derivatives of this compound?

Answer:

- Density Functional Theory (DFT) : Predicts energy barriers for enantiomeric pathways during asymmetric synthesis. For example, (S)- vs. (R)-configurations are modeled using B3LYP/6-31G(d) basis sets to optimize transition states .

- Molecular Docking : Evaluates binding affinities to targets like σ2 receptors. PB28 derivatives (containing the tetralin scaffold) show preferential interactions with piperazine N-atoms in receptor pockets .

- Data Interpretation : Compare calculated optical rotations ([α]D) with experimental values (e.g., +29.8° for (SS,1R)-isomers) to validate stereochemical assignments .

Advanced: How do structural modifications of this compound affect σ2 receptor binding and antineoplastic activity?

Answer:

- Key Modifications :

- Mechanistic Insights :

Advanced: What high-throughput strategies are employed for synthesizing and screening derivatives of this compound?

Answer:

- Parallel Synthesis : Automated reactors generate libraries (e.g., N-([1,1'-biphenyl]-4-ylmethyl)-N-(2-((5-methoxy-tetralin)amino)-2-oxoethyl)thiazole-4-carboxamide) in multi-milligram scales .

- Purification : Flash chromatography with inline UV detection ensures >95% purity for each derivative .

- Screening Workflow :

Advanced: How are contradictions in spectroscopic or pharmacological data resolved for this compound?

Answer:

- Data Reconciliation :

- NMR Discrepancies : Compare coupling constants (e.g., J = 8.2 Hz for axial vs. equatorial protons) to assign correct conformers .

- Bioactivity Variability : Use isogenic cell lines to control for genetic background effects. For example, σ2-mediated apoptosis is confirmed in Panc-1 (KRAS mutant) vs. MiaPaCa-2 (wild-type) cells .

- Statistical Validation : Apply ANOVA to compare IC₅₀ values across multiple batches, ensuring p < 0.05 for significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。